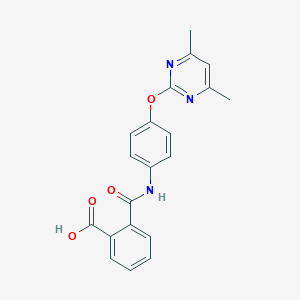![molecular formula C7H6N6OS B255454 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)
2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for various research studies. In
Wirkmechanismus
The mechanism of action of 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile has several biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to have antiviral properties, particularly against the influenza virus. In addition, this compound has been shown to have anticancer properties by inducing cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile in lab experiments is its unique chemical structure, which makes it a promising candidate for various research studies. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research on 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the exploration of its potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion
In conclusion, 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile is a promising compound that has been extensively studied for its potential applications in scientific research. This compound has several biochemical and physiological effects, and it has been shown to have antimicrobial, antiviral, and anticancer properties. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound, which could lead to new and exciting discoveries in the field of medicine.
Synthesemethoden
The synthesis of 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 5-amino-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one with thioacetic acid followed by the reaction of the resulting product with acetonitrile. The final product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases.
Eigenschaften
Produktname |
2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile |
|---|---|
Molekularformel |
C7H6N6OS |
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C7H6N6OS/c8-1-2-15-7-12-11-6-10-5(14)3-4(9)13(6)7/h3H,2,9H2,(H,10,11,14) |
InChI-Schlüssel |
UPTCPLAJBGGGDV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(N2C(=NC1=O)NN=C2SCC#N)N |
SMILES |
C1=C(N2C(=NC1=O)NN=C2SCC#N)N |
Kanonische SMILES |
C1=C(N2C(=NC1=O)NN=C2SCC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)

![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)
![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)



![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)


![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)

